molecular formula C17H16ClFO B1327715 2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone CAS No. 898753-90-7

2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone

Cat. No.: B1327715
CAS No.: 898753-90-7
M. Wt: 290.8 g/mol
InChI Key: DQSYWDZRMJGNRR-UHFFFAOYSA-N
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Description

2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone (CAS: 898780-92-2) is a propiophenone derivative with the molecular formula C₁₇H₁₆ClFO and a molecular weight of 290.76 g/mol . Its structure features:

  • A chloro substituent at the 2'-position of the propiophenone ring.
  • A fluoro substituent at the 4'-position.
  • A 2,5-dimethylphenyl group attached to the ketone-bearing carbon.

This compound’s substitution pattern balances electronic and steric effects, making it a candidate for studies in agrochemical or pharmaceutical applications.

Properties

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-11-3-4-12(2)13(9-11)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSYWDZRMJGNRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644752
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-90-7
Record name 1-(2-Chloro-4-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,5-dimethylbenzene with 2-chloro-4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions generally include an anhydrous environment and a temperature range of 0-5°C to ensure the selective formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone can be achieved through continuous flow processes. These processes involve the use of automated reactors that maintain precise control over reaction parameters such as temperature, pressure, and reactant flow rates. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The chloro and fluoro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium amide in liquid ammonia.

Major Products Formed:

    Oxidation: Formation of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluorobenzoic acid.

    Reduction: Formation of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropanol.

    Substitution: Formation of 2’-Amino-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone.

Scientific Research Applications

2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’-Chloro-3-(2,5-dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally similar propiophenone derivatives, focusing on substituent positions, electronic properties, and inferred activity.

Substituent Position and Electronic Effects

Target Compound :
  • 2,5-dimethylphenyl substituent contributes moderate lipophilicity and steric bulk.
Key Analogs :

2,6-dimethylphenyl introduces greater steric hindrance compared to 2,5-dimethylphenyl, which may hinder binding to biological targets .

4'-Chloro-3-(2,5-dimethylphenyl)-2'-fluoropropiophenone (): Chloro and fluoro positions swapped (4'-Cl, 2'-F vs. 2'-Cl, 4'-F). This positional isomerism may shift electronic density distribution, affecting interactions with enzymes or receptors.

2',6'-Dichloro-3-(2,3-dimethylphenyl)propiophenone (): Dichloro substituents (2',6') intensify electron withdrawal but increase molecular weight (MW: 325.67 vs. 290.76). 2,3-dimethylphenyl group offers a distinct steric profile compared to 2,5-dimethylphenyl .

3-(2,5-Dimethylphenyl)-4'-methoxypropiophenone (): Methoxy group (electron-donating) at 4' contrasts with the target compound’s electron-withdrawing fluoro. This substitution likely reduces electrophilicity and alters solubility .

Structural and Functional Implications

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Inferred Effects
2'-Cl-3-(2,5-DMP)-4'-F-propiophenone (Target) 2'-Cl, 4'-F, 2,5-DMP C₁₇H₁₆ClFO 290.76 Balanced lipophilicity, moderate steric bulk
3'-Cl-3-(2,6-DMP)-4'-F-propiophenone 3'-Cl, 4'-F, 2,6-DMP C₁₇H₁₆ClFO 290.76 Increased steric hindrance
4'-Cl-3-(2,5-DMP)-2'-F-propiophenone 4'-Cl, 2'-F, 2,5-DMP C₁₇H₁₆ClFO 290.76 Altered electronic density distribution
2',6'-DiCl-3-(2,3-DMP)-propiophenone 2',6'-DiCl, 2,3-DMP C₁₇H₁₅Cl₂O 325.67 High electron withdrawal, higher MW
3-(2,5-DMP)-4'-methoxypropiophenone 4'-OCH₃, 2,5-DMP C₁₈H₁₉O₂ 285.34 Reduced electrophilicity, higher solubility

Abbreviations : DMP = dimethylphenyl.

Lipophilicity and Steric Effects

  • Lipophilicity: The 2,5-dimethylphenyl group in the target compound contributes to moderate lipophilicity, which may enhance membrane permeability.
  • Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and chlorine (electron-withdrawing) in the target compound contrast with methoxy (electron-donating) in analogs. This difference could influence binding to targets like photosynthetic enzymes, as seen in related carboxamides ().

Insights from Related Carboxamide Studies

For example:

  • N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM) shows high PET inhibition, attributed to optimal substituent positioning and lipophilicity .
  • By analogy, the 2,5-dimethylphenyl group in the target propiophenone may similarly enhance interactions with biological targets, though empirical validation is required.

Biological Activity

2'-Chloro-3-(2,5-dimethylphenyl)-4'-fluoropropiophenone, with the CAS number 898753-90-7, is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.

  • Molecular Formula : C17H16ClFO
  • Molecular Weight : 290.76 g/mol
  • Boiling Point : Approximately 398.3 °C (predicted)
  • Density : 1.177 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer properties. Various studies have indicated that this compound exhibits significant cytotoxic effects against different cancer cell lines.

Anticancer Mechanism

Research has indicated that this compound may induce apoptosis in cancer cells through several mechanisms:

  • Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation.
  • Caspase Activation : It promotes the activation of caspases, which are essential for the execution of apoptosis. Increased levels of cleaved caspase 3 and poly ADP-ribose polymerase (PARP) have been observed in treated cells, confirming apoptotic activity .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including SKBR-3 (breast cancer) and HepG2 (liver cancer). The compound demonstrated an IC50 value around 2 nM against SKBR-3 cells, indicating potent antiproliferative activity. The treatment resulted in a significant accumulation of cells in the sub-G1 phase after 24 hours, suggesting effective induction of apoptosis .

Cell LineIC50 (nM)Mechanism of Action
SKBR-32Induces apoptosis via caspase activation
HepG2VariesCell cycle arrest and apoptosis

Study 2: Structure-Activity Relationship (SAR)

In a systematic investigation into the structure-activity relationship of related compounds, it was found that modifications to the phenyl ring significantly affected biological activity. Compounds with electron-withdrawing groups exhibited reduced potency compared to those with electron-donating groups. This highlights the importance of molecular structure in determining biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of various derivatives related to this compound:

Compound NameIC50 (nM)Biological Activity
This compound2Potent anticancer agent
Derivative A10Moderate cytotoxicity
Derivative B>50Low cytotoxicity

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